Pyridylphenylphosphine
Description
Pyridylphenylphosphine, specifically bis(2-pyridyl)phenylphosphine (PhPPy₂), is a tertiary phosphine ligand featuring a central phosphorus atom bonded to one phenyl group and two pyridyl substituents. Its structure combines the σ-donor capability of phosphorus with the π-accepting and σ-donating properties of pyridyl nitrogen atoms, enabling versatile coordination chemistry. This ligand is widely employed in synthesizing transition metal complexes, particularly copper-based systems, where it facilitates mixed-valence states and stabilizes dinuclear or polymeric architectures . For example, [Cu₂(μ-PhPPy₂)₂(μ-SO₄)]∞ forms a luminescent monodimensional polymer, highlighting its utility in materials science . This compound’s dual functionality (N,P-chelation) distinguishes it from simpler phosphines, making it valuable in catalysis and photophysical applications.
Properties
Molecular Formula |
C11H10NP |
|---|---|
Molecular Weight |
187.18 g/mol |
IUPAC Name |
phenyl(pyridin-2-yl)phosphane |
InChI |
InChI=1S/C11H10NP/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9,13H |
InChI Key |
WMBHDEVGELKZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)PC2=CC=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Pyridylphenylphosphine’s pyridyl groups introduce electronic and steric differences compared to analogous phosphines:
| Compound | Molecular Formula | Key Substituents | Donor Atoms | Coordination Behavior |
|---|---|---|---|---|
| This compound | C₁₆H₁₃N₂P | Phenyl, 2-pyridyl | N, P | Bidentate (N,P) or bridging ligand |
| Triphenylphosphine | C₁₈H₁₅P | Three phenyl groups | P | Monodentate ligand |
| Diphenylphosphine | C₁₂H₁₁P | Two phenyl groups | P | Monodentate, highly reactive |
| Methyldiphenylphosphine | C₁₃H₁₃P | Methyl, two phenyl | P | Monodentate, less steric hindrance |
- Electronic Effects : Pyridyl groups enhance π-backbonding and stabilize low-oxidation-state metals, unlike purely σ-donating phenyl groups in triphenylphosphine .
- Steric Profile : The planar pyridyl rings create a larger coordination sphere compared to methyldiphenylphosphine, favoring polynuclear complexes .
Coordination Chemistry
- This compound : Forms dinuclear Cu(I)/Cu(II) complexes via N,P-chelation, enabling mixed-valence states and redox activity .
- Triphenylphosphine: Primarily binds as a monodentate ligand (e.g., in Pd(PPh₃)₄), lacking directional π-interactions .
- Diphenylphosphine : Highly reactive and pyrophoric, limiting its use in air-sensitive applications unless stabilized .
Stability and Reactivity
- Air Sensitivity : Diphenylphosphine ignites spontaneously in air , whereas this compound’s aromatic substituents improve stability, though handling under inert atmospheres is still recommended .
- Thermal Stability : this compound-based copper polymers ([Cu₂(μ-PhPPy₂)₂(μ-SO₄)]∞) retain structural integrity up to 200°C, outperforming simpler phosphine complexes .
Key Research Findings
- Synthetic Flexibility : this compound derivatives are synthesized via nucleophilic substitution, with pyridyl groups introduced through lithiation or Grignard reactions .
- Spectroscopic Insights : UV-Vis and EPR studies confirm charge-transfer transitions in Cu(I)/Cu(II)-PhPPy₂ complexes, absent in triphenylphosphine systems .
- Safety Profile : Unlike diphenylphosphine (corrosive, flammable ), this compound’s hazards are mitigated by its solid-state stability, though gloves and argon handling are advised .
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